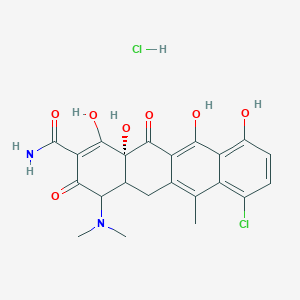
Gadopentetate (dimeglumine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadopentetate dimeglumine, commonly known by its trade name Magnevist, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was the first contrast agent specifically designed for MRI and became available for clinical use in 1988 . This compound enhances the visibility of internal structures in MRI scans by altering the magnetic properties of nearby water molecules, thereby improving the contrast of the images.
準備方法
Synthetic Routes and Reaction Conditions: Gadopentetate dimeglumine is synthesized by reacting gadolinium oxide with diethylenetriamine pentaacetic acid (DTPA) in water to form gadolinium-diethylenetriamine pentaacetic acid. This solution is then cooled, and a meglumine solution is added to obtain gadopentetate dimeglumine . The reaction typically occurs at temperatures between 40 to 60°C for 1 to 2 hours .
Industrial Production Methods: In industrial settings, the preparation involves dissolving gadolinium oxide and pentetic acid in water, followed by the addition of meglumine. The solution is then filtered, concentrated, and crystallized using anhydrous ethanol to obtain high-purity gadopentetate dimeglumine .
化学反応の分析
Types of Reactions: Gadopentetate dimeglumine primarily undergoes complexation reactions due to the presence of gadolinium ions and the chelating agent DTPA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The synthesis involves reagents such as gadolinium oxide, diethylenetriamine pentaacetic acid, and meglumine. The reaction conditions include aqueous solutions and controlled temperatures ranging from 40 to 130°C .
Major Products: The primary product of these reactions is gadopentetate dimeglumine, a stable complex of gadolinium with DTPA and meglumine .
科学的研究の応用
Gadopentetate dimeglumine is extensively used in various fields of scientific research:
Medicine: It is widely used as a contrast agent in MRI to enhance the visualization of blood vessels, inflamed tissues, and abnormalities in the blood-brain barrier. It is particularly useful in diagnosing intracranial lesions and other vascular abnormalities.
作用機序
Gadopentetate dimeglumine works by shortening the T1 and T2 relaxation times of tissues where it accumulates. When placed in a magnetic field, the gadolinium ion in the compound induces a local magnetic field, disrupting the behavior of nearby water protons. This disruption enhances the contrast in MRI images by altering proton density and spin characteristics . The compound primarily targets tissues with abnormal vascularity, such as tumors and inflamed areas, where it accumulates due to increased permeability of blood vessels .
類似化合物との比較
Gadopentetate dimeglumine is one of several gadolinium-based contrast agents used in MRI. Similar compounds include:
Gadobenate dimeglumine (MultiHance): Known for its higher relaxivity and better enhancement of lesions compared to gadopentetate dimeglumine.
Gadobutrol (Gadovist): Offers higher concentration and better lesion depiction, especially in brain imaging.
Gadoterate meglumine (Dotarem): A macrocyclic agent with higher stability and lower risk of releasing toxic gadolinium ions.
Gadoteridol (ProHance): Another macrocyclic agent known for its stability and safety profile.
Gadopentetate dimeglumine is unique due to its early introduction and widespread use, making it a benchmark for newer contrast agents. Its ionic, linear structure provides effective contrast enhancement, although newer agents with macrocyclic structures offer improved safety and efficacy .
特性
分子式 |
C28H57GdN5O20 |
|---|---|
分子量 |
941.0 g/mol |
IUPAC名 |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3; |
InChIキー |
ONALOACLIWHNGJ-UHFFFAOYSA-N |
正規SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
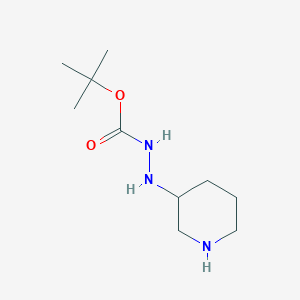
![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)

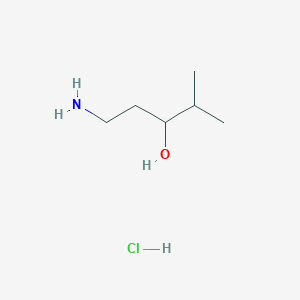
![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)
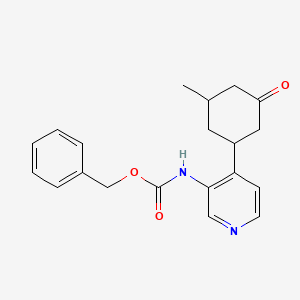
![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
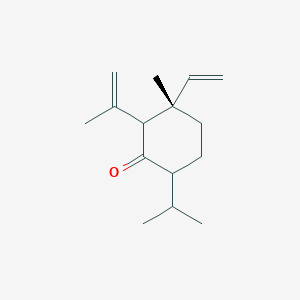
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)

